molecular formula C14H17FO3 B1325917 Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate CAS No. 898752-58-4

Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate

Cat. No.: B1325917
CAS No.: 898752-58-4
M. Wt: 252.28 g/mol
InChI Key: UBLNNBSPGUQXRD-UHFFFAOYSA-N
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Description

Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate, also known as 5-Fluoro-4-methyl-2-oxo-pentanoic acid ethyl ester, is a synthetic compound that has been studied for its potential applications in the fields of medicine and chemical research. It is a versatile compound that has been used to study the properties of organic compounds, to synthesize new compounds, and to develop pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Compounds : Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate and similar compounds are often used in the synthesis of fluorinated compounds. For instance, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a related compound, was synthesized using a method that involves masking and regeneration of double bonds through various chemical reactions (Kiely, 1991).

  • Chemical Transformations and Isomerisation : These compounds also play a role in chemical transformations and isomerization. For example, mixtures of (E)- and (Z)-2-fluoroalk-2-enoates, similar in structure to this compound, have been transformed into target compounds through efficient Z/E photoisomerisation followed by acid-catalysed cyclisation (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Biological and Medicinal Research

  • Antibacterial Activity : A series of compounds including 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids, which are structurally related to this compound, have shown promising in vitro and in vivo antibacterial activity, indicating the potential medical applications of such fluorinated compounds (Hagen, Domagala, Heifetz, & Johnson, 1991).

  • Neurological Research : In neurological research, derivatives of fluorinated compounds like this compound have been used as molecular imaging probes. For example, a compound was used to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).

Crystal Structure and Molecular Analysis

  • Crystallography and Molecular Structure : The crystal structures and molecular interactions of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, have been studied to understand the hydrogen bond formations in the crystal packing (Yeong, Chia, Quah, & Tan, 2018).

Biochemical Analysis

Biochemical Properties

Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in oxidative and reductive processes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter gene expression by acting as a ligand for nuclear receptors, thereby influencing the transcription of target genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that this compound remains stable for extended periods under controlled conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing metabolic activity and promoting cell survival. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted. The interaction with cofactors such as NADPH is essential for the enzymatic reactions involved in its metabolism. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications play a crucial role in directing this compound to specific organelles. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

ethyl 5-(3-fluoro-4-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-3-18-14(17)6-4-5-13(16)11-8-7-10(2)12(15)9-11/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLNNBSPGUQXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645592
Record name Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-58-4
Record name Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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